[6-(Hydroxymethyl)dithiin-3-yl]methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
155698-98-9 |
|---|---|
Molecular Formula |
C6H8O2S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
[6-(hydroxymethyl)dithiin-3-yl]methanol |
InChI |
InChI=1S/C6H8O2S2/c7-3-5-1-2-6(4-8)10-9-5/h1-2,7-8H,3-4H2 |
InChI Key |
JDSODJFESVZCCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SSC(=C1)CO)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Hydroxymethyl Dithiin 3 Yl Methanol and Its Analogues
Strategies for the Construction of the Dithiin Core
The formation of the 1,4-dithiin heterocycle can be achieved through various synthetic strategies. These methods primarily involve the formation of two crucial carbon-sulfur (C-S) bonds to create the six-membered ring. Cyclization reactions are a powerful tool for constructing such cyclic compounds, often with high control over the molecular complexity. mdpi.com
Cyclization Reactions for Dithiin Ring Formation
Cyclization reactions represent the most common approach for assembling the 1,4-dithiin ring. These strategies can be broadly categorized based on the precursors and the nature of the bond-forming reactions.
The high nucleophilicity of the sulfur atom in thiols makes them excellent precursors for C-S bond formation. chemistrysteps.comyoutube.com Condensation reactions utilizing dithiol precursors with appropriate dielectrophiles are a fundamental strategy for constructing the dithiin ring. A common approach involves the reaction of a 1,2-dithiol with a 1,2-dielectrophile. For instance, the reaction of ethane-1,2-dithiol with a 1,2-dicarbonyl compound or its equivalent can lead to the formation of a dihydrodithiin, which can be subsequently oxidized to the desired 1,4-dithiin.
Another variation involves the self-condensation of mercaptoacetaldehyde (B1617137) or its synthetic equivalents. The commercially available 1,4-dithiane-2,5-diol (B140307) is a cyclic hemithioacetal dimer of mercaptoacetaldehyde and serves as a key precursor in this context. nih.gov The reaction of sodium hydrosulfide (B80085) with unhindered alkyl halides is a common method for preparing the necessary thiol precursors. chemistrysteps.comyoutube.com
| Precursor 1 | Precursor 2 | Conditions | Product Type |
| 1,2-Dithiol | 1,2-Dielectrophile (e.g., α-haloketone) | Base catalysis | Dihydrodithiin |
| Mercaptoacetaldehyde | Self-condensation | Acid/Base catalysis | 1,4-Dithiane-2,5-diol |
| Alkyl dihalide | Sodium sulfide | Nucleophilic substitution | Dithiane derivative |
The reaction of conjugated dienes with elemental sulfur or other sulfur-transfer reagents provides a direct route to sulfur-containing heterocycles. While this reaction is more commonly known for producing five-membered thiophenes under single collision conditions, variations in conditions and substrates can lead to six-membered rings like dithiins. osti.govresearchgate.net The hetero-Diels-Alder reaction, for example, between a diene and a transient thione (C=S) species can form a dihydrodithiin ring. nih.gov
More recently, transition-metal-catalyzed methods have been developed for the synthesis of 1,4-dithiins from alkynes and elemental sulfur. rsc.org These reactions proceed through intermediates that can be conceptually related to the cyclization of a 1,4-dithio-1,3-diene system. The development of stereoselective methods for constructing 1,3-dienes is crucial for their application in these cyclization strategies. nih.gov
| Diene | Sulfur Source | Catalyst/Conditions | Product | Yield |
| 1,3-Butadiene | Elemental Sulfur (S₈) | High Temperature/Metal Catalyst | 1,4-Dithiin (and other products) | Variable |
| Substituted 1,3-Dienes | Thioformaldehyde (transient) | Diels-Alder conditions | Dihydrodithiin derivatives | Moderate to Good |
| Diphenylacetylene | Elemental Sulfur (S₈) | CuI / K₂CO₃, DMSO, 120 °C | Tetraphenyl-1,4-dithiin | 92% |
| 1-Phenyl-1-propyne | Elemental Sulfur (S₈) | CuI / K₂CO₃, DMSO, 120 °C | 2,5-Dimethyl-3,6-diphenyl-1,4-dithiin | 85% |
The dimerization of compounds containing a thiocarbonyl (C=S) group can be a viable method for forming the 1,4-dithiin ring. This approach is particularly effective for the synthesis of symmetrically substituted dithiins. Thioketenes, generated in situ, can dimerize in a head-to-tail fashion to yield dithiin derivatives. Similarly, α-thioketo esters or amides can undergo dimerization under specific conditions. Lawesson's reagent is a common and effective reagent for the synthesis of the requisite thiocarbonyl precursors from their corresponding carbonyl compounds. mdpi.com
| Thiocarbonyl Precursor | Method of Generation | Conditions for Dimerization | Product |
| Thioketene | From 1,2,3-thiadiazoles (thermolysis) | Thermal | 2,5-Disubstituted-1,4-dithiin |
| Dithioesters | From esters + Lawesson's reagent | Base catalysis | Tetrasubstituted-1,4-dithiin |
| α-Thioxo ketones | From α-haloketones + S²⁻ | Spontaneous dimerization | Substituted 1,4-dithiin |
The formation of a disulfide bond through the oxidation of two thiol groups is a fundamental reaction in sulfur chemistry. chemistrysteps.comyoutube.com This principle can be applied intramolecularly to form cyclic disulfides. For the synthesis of 1,4-dithiins, an acyclic precursor containing two appropriately spaced thiol groups can undergo a double oxidation to form the two C-S bonds of the ring. More commonly, a precursor containing two disulfide linkages or functionalities that can be converted into them is used.
A key strategy involves the oxidative cyclization of a buta-1,3-diene-1,4-dithiol derivative. The oxidation, often carried out with mild oxidizing agents like iodine (I₂) or iron(III) chloride (FeCl₃), facilitates the formation of the two disulfide bonds that constitute the dithiin ring. rsc.org The formation of energetically favorable cyclic disulfides can be a strong driving force for these reactions. nih.gov Commercially available disulfides can also be used to generate the necessary thiolate nucleophiles in situ through reduction, which can then participate in cyclization reactions. rsc.org
| Precursor | Oxidizing Agent | Solvent | Product |
| Buta-1,3-diene-1,4-dithiol | Iodine (I₂) | Aprotic (e.g., CCl₄) | 1,4-Dithiin |
| Z-1,2-Bis(2-mercaptoethenyl)ethene | Air (O₂) / Base | DMSO | 1,4-Dithiin |
| Dithiol compounds | SO₂F₂ / Base | Various | Cyclic Disulfides |
The 1,4-dithiane (B1222100) ring is the saturated analogue of 1,4-dithiin and serves as a readily accessible precursor. researchgate.netnih.gov The introduction of two double bonds into the dithiane ring is a direct and widely used method for synthesizing 1,4-dithiins.
A highly convenient and high-yielding synthesis of the parent 1,4-dithiin involves the double dehydration of commercially available 1,4-dithiane-2,5-diol. mit.edu This reaction can be achieved using various dehydrating agents, such as thionyl chloride or simply by heating. nih.govmit.edu The diol itself is synthesized from accessible starting materials, making this a practical route. biosynth.com Other methods include the double elimination of H-X from di-halogenated 1,4-dithianes or the oxidation of a dithiane to a bis-sulfoxide followed by thermal syn-elimination (Pummerer-type rearrangement).
| 1,4-Dithiane Precursor | Reagent(s) | Key Transformation | Product | Reference |
| 1,4-Dithiane-2,5-diol | Thionyl Chloride (SOCl₂) | Double Dehydration | 1,4-Dithiin | mit.edu |
| 1,4-Dithiane-2,5-diol | Heat (distillation) | Double Dehydration | 1,4-Dithiin | nih.gov |
| 2,5-Dichloro-1,4-dithiane | Strong Base (e.g., t-BuOK) | Double Dehydrohalogenation | 1,4-Dithiin | - |
| 1,4-Dithiane | m-CPBA then Heat | Oxidation-Elimination | 1,4-Dithiin | - |
Metal-Catalyzed Approaches in Organosulfur Chemistry
Transition metal catalysis offers powerful tools for the formation of carbon-sulfur bonds, which are fundamental to the synthesis of dithiins and other organosulfur compounds. elsevierpure.comrsc.org These methods often provide high efficiency and selectivity under mild conditions. rsc.org
Rhodium-Catalyzed S-S Bond Cleavage and Organothio Group Transfer
Rhodium complexes have been shown to be highly effective catalysts for the cleavage of sulfur-sulfur bonds and the subsequent transfer of organothio groups. mdpi.comresearchgate.netnih.gov This methodology is significant for synthesizing a variety of organosulfur compounds without the need for bases or organometallic reagents. mdpi.comresearchgate.net The reactions are often reversible, involving chemical equilibria, which allows for dynamic and controlled synthesis. mdpi.comnih.gov
Rhodium catalysts can activate the S-S bond in disulfides, facilitating the transfer of thio groups to other organic molecules. elsevierpure.commdpi.com This process can also be applied to elemental sulfur. mdpi.com For instance, rhodium complexes can catalyze the thiolation of C-H bonds using disulfides. mdpi.com This approach is foundational for constructing the dithiin ring by forming the necessary C-S linkages. The efficiency of these catalytic systems provides a versatile pathway for creating diverse organosulfur structures. researchgate.netnih.gov
Table 1: Examples of Rhodium-Catalyzed Organothio Group Transfer Reactions
| Catalyst | Substrate 1 | Substrate 2 | Product Type | Reference |
|---|---|---|---|---|
| RhH(PPh₃)₄ | Di(octyl) disulfide | Hydrogen | 1-Octanethiol | mdpi.com |
| Rhodium Complex | Disulfide | Organic Compound with C-H bond | Organosulfur Compound | mdpi.com |
This table illustrates the versatility of rhodium catalysts in reactions involving S-S bond cleavage and formation, which are key steps in organosulfur synthesis.
Palladium-Catalyzed Transformations Relevant to Dithiin Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-sulfur (C–S) bonds. rsc.orgresearchgate.net These transformations are highly relevant for the synthesis of dithiin scaffolds, enabling the construction of structurally diverse unsymmetrical aryl sulfides under mild conditions with high regioselectivity. rsc.org
Methodologies such as sulfenylation and sulfonylation involving aryl halides, alkynes, and other substrates have been extensively developed. rsc.orgresearchgate.net For the synthesis of dithiin rings, palladium catalysts can facilitate the coupling of dithiol precursors with appropriate dihalo-organic compounds. A notable strategy involves a palladium-catalyzed multiple C–S cross-coupling/cyclization sequence, which provides an efficient route to sulfur-containing heteroacenes. researchgate.net The choice of ligands, such as biaryl monophosphines, is crucial for achieving high activity and stability in the catalyst system. mit.edu
Table 2: Overview of Palladium-Catalyzed C–S Bond Formation Reactions
| Reaction Type | Substrates | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Sulfenylation | Aryl Halides, Thiols | Palladium complex with phosphine (B1218219) ligands | Mild conditions, high regioselectivity | rsc.org |
| C-S Cross-Coupling/Cyclization | Bisalkynes, Potassium thioacetate | Palladium catalyst | Forms multiple C-S bonds in one sequence | researchgate.net |
This table summarizes key palladium-catalyzed reactions that are applicable to the synthesis of dithiin and related sulfur heterocycles.
Multicomponent Reactions Incorporating Sulfur Components
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. chemistryforsustainability.orgmdpi.com The use of elemental sulfur in MCRs is an attractive, green, and atom-economical approach for synthesizing sulfur-containing heterocycles. chemistryforsustainability.orgresearchgate.net Elemental sulfur is an abundant, non-toxic, and stable resource, making it an ideal sulfur source for such reactions. researchgate.netthieme-connect.com
Several named reactions, such as the Gewald reaction, utilize elemental sulfur to produce thiophenes and other sulfur heterocycles. researchgate.net These reactions often proceed with high yields and allow for the introduction of various functional groups. researchgate.net The activation of the S₈ ring, typically through nucleophilic attack by an amine or other base, generates polysulfide chains that can then react with other components. researchgate.netbme.hu This strategy offers a direct and concise pathway to complex molecules like dithiins from simple precursors. thieme-connect.com The development of MCRs for sulfur heterocycles minimizes waste and reduces the number of synthetic steps required. chemistryforsustainability.orgnih.gov
Methodologies for Hydroxymethyl Group Installation and Selective Functionalization
The functionalization of the dithiin scaffold, particularly the introduction and modification of hydroxymethyl groups, is critical for tuning the molecule's properties and for subsequent synthetic transformations.
Direct Functional Group Modification on Dithiin Scaffolds
Direct functionalization of pre-existing aromatic and heteroaromatic rings is an efficient strategy for molecular diversification. researchgate.netorganic-chemistry.org For dithiin scaffolds, which possess an electron-rich surface area, direct C-H functionalization can rapidly increase structural complexity. researchgate.net While specific examples for [6-(Hydroxymethyl)dithiin-3-yl]methanol are not detailed in the provided context, general principles of heterocycle functionalization can be applied.
Methods such as lithiation followed by trapping with an electrophile can be used to introduce substituents at specific positions. researchgate.netntu.ac.uk For instance, treatment of a dithiin derivative with n-butyllithium can generate a deprotonated species that reacts with electrophiles to yield substituted dithiins. ntu.ac.uk Furthermore, oxidation of the sulfur atoms in the dithiin ring to the corresponding sulfones can serve as a useful synthetic handle for further modifications. mit.edu
Strategies for the Introduction of Hydroxymethyl Moieties
The introduction of hydroxymethyl groups onto a heterocyclic core can be achieved through various synthetic strategies. A common approach involves the reduction of a corresponding carboxylic acid or ester derivative. Another method is the reaction of an organometallic derivative of the heterocycle (e.g., a lithiated species) with formaldehyde (B43269).
For sulfur heterocycles, these general strategies are applicable. For example, a dithiin ring could be first functionalized with a formyl group via Vilsmeier-Haack or similar reactions, followed by reduction to the hydroxymethyl group. Alternatively, a halogenated dithiin derivative could undergo metal-halogen exchange and subsequent reaction with formaldehyde to install the desired hydroxymethyl moiety. These established methods provide reliable pathways for accessing hydroxymethyl-substituted dithiins.
Selective Derivatization of Hydroxymethyl Groups (e.g., Esterification, Etherification)
The presence of two primary hydroxyl groups in this compound offers the potential for various derivatizations, including mono- or di-esterification and etherification. Achieving selective mono-functionalization of such symmetrical diols is a common challenge in organic synthesis.
Esterification:
Selective monoesterification of symmetrical diols can be achieved using several strategies. One approach involves using a resin-bound triphenylphosphine-iodine complex in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.govbohrium.com This solid-phase methodology offers advantages such as easy purification and mild reaction conditions, leading to good to excellent yields of the monoester. bohrium.com Another effective method for selective monoesterification of diols, particularly oligoethylene glycols which share the symmetrical diol feature, is the use of Al2O3/MeSO3H (AMA) as a reagent. This solvent-free method provides monoesterified products in high yields and short reaction times. organic-chemistry.org Enzymatic methods, for instance, using Candida antarctica lipase (B570770) B, have also been demonstrated to selectively achieve monoesterification of symmetrical diols by locking the molecular conformation, which can be influenced by introducing rigidity into the diol's backbone. rsc.org
For this compound, a controlled reaction with one equivalent of an acylating agent (e.g., acyl chloride or anhydride) in the presence of a non-nucleophilic base at low temperatures would be a standard approach to favor mono-esterification. The regioselectivity in the esterification of vicinal diols on monosaccharide derivatives via Mitsunobu reactions has been shown to be dependent on the stereochemistry of the starting material, suggesting that subtle electronic or steric differences can be exploited for selective reactions. nih.gov
Etherification:
Selective mono-etherification of symmetrical diols can be more challenging. One reported method for the regioselective mono-etherification of vicinal diols utilizes tin(II) halide catalysts with diazo compounds. scispace.com This approach has been successfully applied to carbohydrate derivatives, where the regioselectivity is influenced by the catalyst and the structure of the diol. scispace.com For this compound, a Williamson ether synthesis under carefully controlled stoichiometric conditions could potentially yield the mono-ether. The use of a bulky protecting group on one of the hydroxyls, followed by etherification of the remaining hydroxyl and subsequent deprotection, represents a more classical and often more reliable, albeit longer, route.
Below is a table summarizing potential reagents and conditions for the selective derivatization of this compound.
| Derivatization | Reagent/Catalyst | Conditions | Expected Selectivity |
| Monoesterification | Resin-bound PPh3/I2, DMAP | Anhydrous THF-DCM, rt | Good to Excellent |
| Al2O3/MeSO3H (AMA) | Solvent-free, 80°C | High | |
| Candida antarctica lipase B | Mechanical stirring, rt | High | |
| Monoetherification | SnCl2 or SnBr2, Diazo compound | Anhydrous solvent | Good (for vicinal diols) |
| NaH, 1 eq. Alkyl halide | Anhydrous THF, low temp. | Moderate to Good |
Protection and Deprotection Strategies for Hydroxymethyl Groups
To achieve selective functionalization of either the dithiin ring or one of the two hydroxymethyl groups, a robust protection and deprotection strategy is essential. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its selective removal.
Common protecting groups for primary alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bn), and ester-based groups. For a symmetrical diol like this compound, it is possible to protect both hydroxyl groups, for example, as their TBDMS ethers, by reacting the diol with a slight excess of TBDMS-Cl in the presence of a base like imidazole.
The true synthetic utility comes from the ability to selectively protect one of the two hydroxyl groups or to use orthogonal protecting groups. Orthogonal protecting groups are those that can be removed under different conditions, allowing for the sequential functionalization of the two hydroxymethyl groups. researchgate.netnih.gov For instance, one could envision a strategy where one hydroxyl is protected as a silyl ether (acid-labile) and the other as a benzyl ether (removable by hydrogenolysis). This would allow for the selective deprotection and subsequent reaction at either position.
The synthesis of orthogonally protected amino acids, such as lanthionines, provides a template for such strategies, where multiple protecting groups are employed to enable complex peptide synthesis. researchgate.netsigmaaldrich.com
A hypothetical protection/deprotection sequence for this compound is outlined below:
| Step | Reaction | Protecting Group 1 (PG1) | Protecting Group 2 (PG2) |
| 1 | Mono-protection | TBDMS | OH |
| 2 | Protection of second OH | TBDMS | Bn |
| 3 | Selective deprotection of PG1 | OH | Bn |
| 4 | Functionalization of free OH | R-O | Bn |
| 5 | Deprotection of PG2 | R-O | OH |
Control of Chemo- and Regioselectivity in Dithiin Functionalization
The 1,4-dithiin ring is an electron-rich heterocycle, which influences its reactivity towards electrophilic reagents. The control of chemo- and regioselectivity in the functionalization of the dithiin ring is crucial for the synthesis of well-defined analogues.
The functionalization of electron-deficient heteroarenes via radical-based methods has been systematically investigated, and guidelines for predicting regioselectivity based on substituent effects have been established. sigmaaldrich.com While the dithiin ring is electron-rich, similar principles of electronic and steric control would apply to its reactions. Palladium-catalyzed direct C-H functionalization is a powerful tool for the arylation of heterocycles, and the use of specific ligands can control both regioselectivity on the heterocycle and chemoselectivity on electrophiles with multiple reactive sites. nih.gov
For a symmetrically substituted dithiin like this compound, the two available positions on the dithiin ring (C2 and C5) are electronically equivalent. Therefore, achieving mono-functionalization at one of these positions would likely require statistical control or the use of a directing group. If one of the hydroxymethyl groups is derivatized, it could potentially act as a directing group to influence the regioselectivity of subsequent reactions on the dithiin ring.
The synthesis of 1,4-dithiins from alkynes and elemental sulfur can proceed with high regioselectivity under transition-metal-free conditions, suggesting that inherent electronic preferences can guide the formation of specific isomers. researchgate.net
Considerations for Scalable and Sustainable Synthetic Routes
The development of scalable and sustainable synthetic routes is a key consideration in modern organic chemistry, driven by the principles of green chemistry. numberanalytics.com For the synthesis of this compound and its analogues, this involves optimizing reaction conditions to minimize waste, reduce energy consumption, and use environmentally benign reagents and solvents.
Scalability:
A scalable synthesis requires robust reactions that can be performed on a large scale with consistent yields and purity. The synthesis of a 1,2-dithiin (B8634647) was reported to be amenable to scale-up to the kilogram level, highlighting that heterocyclic syntheses can be made practical for larger quantities. nih.gov Similarly, the gram-scale synthesis of taxane (B156437) precursors demonstrates that complex multi-step syntheses can be scaled up. researchgate.net For the synthesis of dithiin-based compounds, a convergent approach, where different fragments of the molecule are synthesized separately and then combined, can be more efficient for large-scale production. wiley-vch.de
Sustainability:
Sustainable or "green" chemistry principles can be applied to the synthesis of sulfur-containing heterocycles. wikipedia.org This includes the use of elemental sulfur as a readily available and environmentally friendly sulfur source. bohrium.comresearchgate.net The use of green solvents such as water, ionic liquids, or deep eutectic solvents is another important aspect. wikipedia.org Furthermore, catalytic methods are preferred over stoichiometric reagents to minimize waste.
Chemical Reactivity and Transformation Pathways of 6 Hydroxymethyl Dithiin 3 Yl Methanol
Reactivity Profile of the 1,4-Dithiin Ring System
The 1,4-dithiin ring is an 8π-electron system that, unlike its isoelectronic carbocyclic analog cyclooctatetraene, is not antiaromatic. tandfonline.comtandfonline.com To avoid the destabilization associated with antiaromaticity, the ring adopts a non-planar boat conformation. tandfonline.comresearchgate.net This structural feature results in chemical properties that are predominantly olefinic, with both the sulfur atoms and the carbon-carbon double bonds participating in reactions. tandfonline.comtandfonline.comscilit.com
Reactions with Electrophilic Species
The 1,4-dithiin system can undergo reactions with various electrophiles at both the sulfur atoms and the olefinic carbons. tandfonline.comscilit.com While not as reactive as classic aromatic systems, it is amenable to electrophilic substitution under certain conditions. For instance, 2,5-diphenyl-1,4-dithiin has been shown to undergo nitration and bromination. tandfonline.com However, electrophilic reactions can sometimes lead to more complex transformations. Electrophilic formylation, for example, may induce ring contraction and desulfurization, ultimately yielding thiophene (B33073) derivatives. nih.gov
A more versatile approach to functionalizing the dithiin ring involves metalation followed by reaction with electrophiles. The use of modern bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for the facile magnesiation or zincation of the 1,4-dithiin ring at low temperatures (−40 °C to 0 °C). nih.govmit.edu These stable organometallic intermediates can then react with a wide array of electrophiles to introduce various functional groups. nih.govmit.edu This methodology provides access to a range of substituted 1,4-dithiins, including ketones, amides, alcohols, and halides. mit.edu
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Nitration/Bromination | Standard nitrating/brominating agents | Substituted 1,4-dithiins | tandfonline.com |
| Metalation then Electrophilic Quench | 1) TMPMgCl·LiCl or TMPZnCl·LiCl 2) Various electrophiles (e.g., acid chlorides, alkyl halides) | Polyfunctionalized 1,4-dithiins (ketones, amides, alcohols, etc.) | nih.govmit.edu |
| Palladium-Catalyzed Cross-Coupling | Zincated 1,4-dithiin, Aryl halide, Pd catalyst | Aryl-substituted 1,4-dithiins | nih.gov |
Reactions with Nucleophilic Species
The 1,4-dithiin ring is also susceptible to attack by nucleophiles. tandfonline.comscilit.com Strong nucleophiles can induce ring-opening reactions. For example, the reaction of 1,4-dithiin with organolithium reagents like n-butyllithium is temperature-dependent. At higher temperatures, the reaction proceeds via elimination and ring opening. nih.gov However, at very low temperatures (e.g., -110 °C), deprotonation can occur to form a lithiated dithiin, which can then be trapped by an electrophile like methyl iodide to yield an alkylated product. mit.edu
In more complex, fused 1,4-dithiin systems, nucleophilic attack can lead to the selective cleavage of a single carbon-sulfur bond, resulting in a linear sulfide product. nih.gov The reaction of tetracyano-1,4-dithiin with nucleophiles such as thiocyanate ion or sodium azide proceeds via an addition-elimination mechanism, leading to fragmentation or the formation of other heterocyclic structures like tetracyanopyrrole. acs.org
| Nucleophile | Conditions | Observed Reaction | Reference |
|---|---|---|---|
| n-Butyllithium | -70 °C | Ring opening | nih.gov |
| n-Butyllithium | ≤ -110 °C | Deprotonation to form lithiated dithiin | mit.edu |
| Sodium thiocyanate | Not specified | Addition-elimination and rearrangement | acs.org |
| Sodium azide | Not specified | Addition-elimination and fragmentation to form tetracyanopyrrole | acs.org |
Redox Properties of the Dithiin Motif
One of the most significant characteristics of the 1,4-dithiin motif is its ability to undergo reversible redox reactions. researchgate.net This property has made it a target for applications in organic electronics and materials science. researchgate.net The system can undergo both one- and two-electron oxidations, leading to the formation of stable charged species. mit.edu
The 1,4-dithiin ring can be oxidized to form a stable radical cation and a diradical dication. researchgate.net The one-electron oxidation product, the radical cation, is a persistent species under anhydrous conditions and can be characterized by techniques such as electron paramagnetic resonance (EPR) spectroscopy. mit.edursc.org This stability is attributed to the delocalization of the unpaired electron over the sulfur-rich ring. Further oxidation leads to a two-electron loss, generating a dication. This dication is believed to adopt a planar conformation and exhibit aromatic character, in contrast to the non-planar, non-aromatic neutral molecule. mit.edu
The interplay between the redox activity and the conformational flexibility of the 1,4-dithiin ring has been harnessed to create sophisticated molecular systems. researchgate.net Researchers have designed molecules where a dithiin ring acts as a flexible spacer between two redox-active units. researchgate.netscispace.com In such a system, the oxidation of one unit acts as a trigger, inducing a significant conformational change—a twisting motion—in the dithiin linker. researchgate.net This structural reorganization alters the highest occupied molecular orbital (HOMO) level of the second redox-active unit, making its subsequent oxidation more favorable. researchgate.net This process, where one redox event facilitates the next through a conformational change, is termed a "domino-redox reaction". researchgate.net This behavior, which can be initiated by an increase in temperature, highlights the potential for using dithiin-based structures in the development of molecular switches and sensors. researchgate.net
Thermal and Photochemical Transformations of Dithiins (e.g., Valence Isomerizations)
The 1,4-dithiin system can undergo transformations when subjected to heat or light. tandfonline.comtandfonline.comscilit.com These reactions can involve valence isomerization, where the connectivity of the atoms is reorganized. tandfonline.comtandfonline.com This behavior is analogous to that of cyclooctatetraene. tandfonline.comscilit.com
Under thermal conditions, substituted 1,4-dithiins can isomerize. For instance, 2,5- and 2,6-disubstituted 1,4-dithiins have been shown to interconvert in toluene at 110 °C, eventually forming an equilibrium mixture of isomers. researchgate.net At higher temperatures (150 °C), these dithiins can react with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate, to yield different substituted dithiins and thiophenes, the latter being formed through a desulfurization process. researchgate.net The thermal decomposition of 2,5-diaryl-1,4-dithiin 1,1,4,4-tetroxides at their melting points results in the elimination of sulfur dioxide and the formation of triarylbenzenes. thieme-connect.de
Photochemical reactions can also be used to induce transformations in the 1,4-dithiin ring, often involving cleavage of the heterocyclic ring. tandfonline.com For example, some charge-transfer complexes involving 1,4-dithiin derivatives undergo Diels-Alder reactions upon heating, leading to new structures with altered electronic and photophysical properties. chinesechemsoc.org
Dienophilic Character and Diels-Alder Reactions of Dithiin Derivatives
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgorganic-chemistry.org The double bonds within the 1,4-dithiin ring of [6-(Hydroxymethyl)dithiin-3-yl]methanol allow it to act as a dienophile. The reaction is facilitated by the presence of electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the diene's Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org The hydroxymethyl groups are weakly electron-withdrawing, which should enhance the dienophilic character of the dithiin ring compared to its unsubstituted counterpart.
Furthermore, the sulfur atoms in the dithiin ring can be oxidized to sulfoxides or, more commonly, sulfones. This oxidation dramatically increases the electron-withdrawing nature of the ring, making the double bonds highly activated and potent dienophiles for cycloaddition reactions with electron-rich dienes. nih.gov
Table 1: Potential Diels-Alder Reactions
| Diene | Reaction Conditions | Expected Product |
|---|---|---|
| Cyclopentadiene | Thermal (Heat) | Bicyclic thia-norbornene derivative |
| Danishefsky's diene | Lewis Acid or Thermal | Functionalized bicyclic adduct |
| Isoprene | Thermal (Heat) | Methyl-substituted bicyclic adduct |
Ring-Opening and Rearrangement Reactions of Dithiins
The 1,4-dithiin ring is susceptible to cleavage under various conditions, particularly through nucleophilic attack. Derivatives of 1,4-dithiin that possess electron-withdrawing substituents are especially prone to ring-opening reactions, as these groups stabilize the anionic intermediate formed upon nucleophilic addition to the double bond. tandfonline.com The reaction typically proceeds via the cleavage of a carbon-sulfur (C–S) bond. tandfonline.com
A range of nucleophiles, including alkoxides, thiolates, and amines, can initiate this process. tandfonline.comtandfonline.com For instance, treatment of dithiin derivatives with sodium alkanethiolates in polar aprotic solvents like DMSO or DMF can lead to the efficient opening of the ring. tandfonline.com Metalation using strong bases like butyllithium can also induce ring-opening, often leading to fragmentation into smaller sulfur-containing compounds. nih.gov
Rearrangements of the dithiin system are less common but can occur, often under thermal or photochemical conditions, or following an initial ring-opening event. These rearrangements can involve complex skeletal changes, including 1,3-sulfur migrations in related dihydro-1,4-thiazines, suggesting that such pathways could be accessible for dithiins under specific conditions. rsc.org
Table 2: Ring-Opening Reactions
| Reagent/Condition | Mechanism | Expected Outcome |
|---|---|---|
| Sodium Alkanethiolates (NaSR) | Nucleophilic attack at C=C, followed by C-S bond cleavage | Linear diquinolinyldisulfide derivatives. tandfonline.com |
| Butyllithium (BuLi) | Deprotonation/metalation followed by ring fragmentation | Quantitative ring opening. nih.gov |
| Strong Nucleophiles (e.g., RO⁻, R₂N⁻) | Nucleophilic addition and C-S bond cleavage | Acyclic sulfur-containing products |
Reactivity of the Hydroxymethyl Functional Groups
The two hydroxymethyl groups of this compound are primary alcohols, and they exhibit the characteristic reactivity of this functional group. Their presence offers significant opportunities for derivatization and polymer construction.
The primary alcohol functionalities can be selectively oxidized to afford either the corresponding dialdehyde or dicarboxylic acid, depending on the choice of oxidant and reaction conditions. Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), are typically used to stop the oxidation at the aldehyde stage. Stronger oxidants, like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will typically lead to the formation of the dicarboxylic acid. It is important to note that the sulfur atoms in the dithiin ring are also susceptible to oxidation, which can compete with the oxidation of the alcohol groups. nih.gov
Table 3: Oxidation of Hydroxymethyl Groups
| Oxidizing Agent | Expected Product | Selectivity |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Dithiin-3,6-dicarbaldehyde | High for aldehyde formation |
| Manganese dioxide (MnO₂) | Dithiin-3,6-dicarbaldehyde | Selective for allylic/benzylic-type alcohols |
| Potassium permanganate (KMnO₄) | 1,4-Dithiin-2,5-dicarboxylic acid | Strong oxidant, leads to carboxylic acid |
| Dess-Martin Periodinane (DMP) | Dithiin-3,6-dicarbaldehyde | Mild, selective for aldehyde formation |
The hydroxymethyl groups are excellent nucleophiles and can participate in a variety of condensation reactions to form larger, more complex structures. These reactions are fundamental to using this compound as a building block in materials science and medicinal chemistry.
Key reactions include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis yields the corresponding diester.
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, produces the diether.
Condensation with Aldehydes and Ketones: Acid-catalyzed reaction with aldehydes or ketones can form cyclic acetals, bridging the two hydroxymethyl groups if sterically feasible, or reacting intermolecularly.
Reactions with Active Methylene Compounds: In Yonemitsu-type trimolecular condensations, heterocycles can react with aldehydes and active methylene compounds, suggesting that the hydroxymethyl groups could be first oxidized to aldehydes and then used in such multicomponent reactions. researchgate.net
Beyond oxidation, the hydroxymethyl groups can be readily converted into other functionalities. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol groups to the corresponding bis(halomethyl) derivatives. These halogenated intermediates are versatile synthons, susceptible to substitution by a wide range of nucleophiles, including other oxygen-containing groups like carboxylates (to form esters) or alkoxides (to form ethers). This two-step process provides an alternative route to esters and ethers, particularly when direct condensation is not feasible.
Synergistic Reactivity and Electronic Effects Between the Dithiin Core and Hydroxymethyl Substituents
The chemical behavior of this compound is governed by the electronic communication between the dithiin ring and the hydroxymethyl substituents. This synergy influences the reactivity at both the ring and the side chains.
Effect of Hydroxymethyl Groups on the Dithiin Ring: The hydroxymethyl group is generally considered to be weakly electron-withdrawing through the inductive effect due to the electronegativity of the oxygen atom. lumenlearning.com This inductive withdrawal of electron density from the dithiin ring has two main consequences:
Deactivation towards Electrophiles: The ring becomes less electron-rich and therefore less reactive towards electrophilic attack.
Activation towards Nucleophiles: The electron-deficient nature of the double bonds is enhanced, making the ring more susceptible to nucleophilic attack and subsequent ring-opening reactions. tandfonline.com
Effect of the Dithiin Ring on the Hydroxymethyl Groups: The 1,4-dithiin ring can influence the reactivity of the hydroxymethyl groups in several ways:
Stabilization of Intermediates: The sulfur atoms, with their available lone pairs of electrons, can stabilize adjacent positive charges through resonance. If a hydroxymethyl group is protonated under acidic conditions and departs as water, the resulting carbocation on the methylene carbon would be stabilized by the adjacent sulfur atom and the π-system of the ring. This stabilization facilitates Sₙ1-type substitution reactions at the side chains.
Acidity Modulation: The electron-withdrawing nature of the dithiin ring system can slightly increase the acidity of the hydroxymethyl protons compared to a simple alkanol, making them easier to deprotonate for subsequent reactions like the Williamson ether synthesis.
Theoretical and Computational Studies on Dithiin Ring Systems
Conformational Analysis of 1,4-Dithiins
The three-dimensional structure of the 1,4-dithiin ring is a primary determinant of its chemical and physical properties. Computational studies have extensively explored its conformational landscape.
Ab initio and, more commonly, Density Functional Theory (DFT) calculations have been employed to determine the most stable conformation of the 1,4-dithiin ring. Studies using DFT methods, such as those at the B3LYP/6-311++G** or 6-31G* level of theory, consistently find that the boat conformation is the energy minimum for the 1,4-dithiin ring system. researchgate.net The planar structure is not a stable conformer but rather represents a transition state for the interconversion between two boat forms. researchgate.net
The energy barrier for this transformation from a boat to a planar conformation has been estimated computationally. For perhalogenated 1,4-dithiins, this barrier varies depending on the substituent. researchgate.net For the parent 1,4-dithiin, the barrier to inversion via the planar intermediate is reported to be very low, typically less than 3 kcal/mol. mit.edu This low barrier indicates that the ring is highly flexible. stackexchange.com
Computational studies on perhalo-1,4-dithiin derivatives illustrate how substituents can influence the ring's geometry and the energy barrier for ring inversion. The table below summarizes findings from DFT calculations on these systems. researchgate.net
| Compound | C=C–S–C Dihedral Angle (°) | Energy Barrier for Inversion (kcal/mol) |
| Perfluoro-1,4-dithiin | 41.18 | 6.5 |
| Perchloro-1,4-dithiin | 42.63 | 6.0 |
| Perbromo-1,4-dithiin | 40.72 | 3.9 |
This table presents DFT-calculated data for perhalogenated 1,4-dithiin derivatives, showing the dihedral angle of the stable boat conformer and the energy barrier to reach the planar transition state. researchgate.net
The 1,4-dithiin ring is a conjugated system with 8π electrons. mit.edu If the ring were planar, it would be classified as anti-aromatic according to Hückel's rule (4n π electrons, where n=2), a condition of significant electronic destabilization. mit.edustackexchange.com To avoid this anti-aromatic character, the ring adopts a non-planar boat conformation. researchgate.netmit.edustackexchange.com This folding of the ring disrupts the cyclic conjugation, rendering the molecule non-aromatic rather than anti-aromatic. mit.edutandfonline.com
The degree of folding is significant, with an angle of approximately 137° between the two S-C=C-S planes in the parent 1,4-dithiin. mit.edu The preference for a non-planar structure is attributed to factors including the avoidance of anti-aromatic destabilization and the intrinsic conformational preferences of sulfur-carbon bonds, which feature poorer p-orbital overlap compared to analogous oxygen-carbon systems. mit.edu While the boat form is the stable ground state, the low energy penalty for planarization (less than 3 kcal/mol) allows for a high degree of conformational flexibility in solution. mit.edustackexchange.com This contrasts with some related heterocyclic systems where external factors, such as π-stacking in certain crystal structures, can force the dithiin ring into a planar arrangement. stackexchange.com
Electronic Structure and Aromaticity Considerations
The arrangement of electrons within the 1,4-dithiin ring dictates its stability, aromatic character, and reactivity.
Upon one-electron oxidation, the 1,4-dithiin ring forms a 7π-electron radical cation. mit.edu In this oxidized state, the ring adopts a near-planar or fully planar conformation, indicating a significant change in the electronic structure and orbital interactions. mit.edu
As a consequence of its non-planar, boat-like structure, the 1,4-dithiin ring lacks the continuous orbital overlap necessary for effective electron delocalization. stackexchange.com This disruption of the π-system is a deliberate mechanism to avoid the destabilizing effects of anti-aromaticity that would occur in a planar 8π-electron ring. mit.edustackexchange.com The result is a system that is best described as non-aromatic. mit.edu
The lack of aromatic stabilization means the chemical properties of the 1,4-dithiin ring are predominantly olefinic. tandfonline.com The carbon-carbon double bonds behave as typical alkenes, susceptible to reactions like electrophilic additions. Similarly, the sulfur atoms retain lone pairs of electrons, allowing them to act as nucleophiles or be oxidized. tandfonline.com The reactivity is thus localized at the double bonds and sulfur atoms rather than being distributed around the ring as would be expected for an aromatic compound.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a crucial tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For reactions involving 1,4-dithiin systems, DFT methods are commonly used to map out potential energy surfaces and elucidate mechanisms. researchgate.netnih.gov
For instance, in studying the formation of 1,4-dithiins, quantum-chemical calculations (e.g., B3LYP/6-31G(d)) can be used to understand the reaction mechanism and predict regioselectivity. researchgate.net Such studies might involve calculating the "index of synchronism" or analyzing the bond orders in the transition states to determine whether a reaction is concerted or stepwise. researchgate.net
The general procedure for modeling a reaction mechanism involving a molecule like [6-(Hydroxymethyl)dithiin-3-yl]methanol would involve:
Reactant and Product Optimization : The geometries of the reactants and products are optimized to find their lowest energy structures.
Transition State Search : A search for the transition state (a first-order saddle point on the potential energy surface) connecting the reactants and products is performed. scm.com This can be initiated by methods such as a Potential Energy Surface (PES) scan along a presumed reaction coordinate. scm.com
Frequency Calculation : A frequency calculation is performed on the located transition state structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation can be run to confirm that the identified transition state correctly connects the desired reactant and product minima.
These computational approaches allow chemists to predict reaction outcomes, understand stereoselectivity, and design new synthetic pathways by providing a detailed, molecular-level picture of the reaction process. nih.govrsc.org
Structure-Reactivity Relationships Derived from Theoretical Data
Theoretical and computational chemistry provides powerful tools to understand the relationship between the molecular structure of dithiin ring systems and their chemical reactivity. Density Functional Theory (DFT) is a commonly employed method to elucidate these connections by calculating various molecular properties.
The reactivity of dithiin derivatives is intrinsically linked to their electronic and geometric structures. The 1,4-dithiin ring, possessing 8π-electrons, is known to adopt a non-planar boat conformation to alleviate anti-aromatic character. This boat-like structure is a key determinant of its reactivity. Computational studies, such as those using the B3LYP/6-311++G** level of theory, have been instrumental in determining the optimized geometries of 1,4-dithiin and its derivatives, confirming the prevalence of the boat conformation in the parent molecule and some of its S-oxygenated forms.
The introduction of substituents or the oxidation of the sulfur atoms can significantly alter the geometry and electronic distribution of the dithiin ring, thereby influencing its reactivity. For instance, increasing the oxidation state of the sulfur atoms has been shown to drive the ring system towards a more planar geometry. This alteration in planarity affects the π-electron system and, consequently, the molecule's ability to participate in reactions.
Key theoretical descriptors that help in understanding the structure-reactivity relationships include the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the distribution of electron density. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. In electron-rich sulfur-nitrogen heterocycles, which share some characteristics with dithiins, small HOMO-LUMO energy gaps are associated with their chemical behavior.
The table below illustrates how theoretical parameters can be correlated with the reactivity of dithiin systems. The data is generalized from computational studies on dithiin and its derivatives.
| Compound/System | Key Geometric Feature | HOMO-LUMO Gap (eV) | Implied Reactivity |
| 1,4-Dithiin | Boat Conformation | Relatively Large | Moderate reactivity, susceptible to oxidation. |
| S-oxygenated Dithiins | Varies from Boat to Planar | Generally Smaller | Increased reactivity and altered reaction pathways. |
| Perhalogenated Dithiins | Tendency towards Planarity | Varies with Halogen | Modified electronic properties and reactivity. |
The susceptibility of the dithiin ring to undergo redox reactions is another area where theoretical studies provide significant insights. The 1,4-dithiin motif is known for its ability to form stable radical cations and dications upon oxidation, a property that is coupled with a geometric change from a bent to a planar structure. Computational models can predict the ionization potentials and electron affinities, which are directly related to the ease of oxidation and reduction. Furthermore, theoretical calculations can map out the potential energy surfaces for various reactions, such as the ring-opening reactions of 1,4-dithiins upon treatment with organolithium reagents, providing a level of detail that is often difficult to obtain through experimental means alone.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is an indispensable tool for the prediction of spectroscopic properties of molecules, including those of complex heterocyclic systems like this compound. Advanced quantum mechanical methods can accurately predict a range of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are vital for the identification and characterization of novel compounds and for the interpretation of experimental spectra.
The process of predicting spectroscopic properties typically involves first optimizing the molecular geometry of the compound of interest at a suitable level of theory, such as DFT with a functional like B3LYP and an appropriate basis set (e.g., 6-311++G(d,p)). Following geometry optimization, further calculations are performed to obtain the desired spectroscopic parameters.
For instance, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are then typically scaled and referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to facilitate comparison with experimental data.
Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations provide information about the energies of the vibrational modes and their corresponding intensities. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.
UV-Vis absorption spectra are predicted by calculating the electronic excitation energies and oscillator strengths of the molecule. Time-dependent DFT (TD-DFT) is a widely used method for this purpose. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax).
Below is a hypothetical table of predicted spectroscopic data for this compound, illustrating the type of information that can be obtained from computational studies.
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
| ¹H NMR | Chemical Shift (δ, ppm) | Ring Protons: 6.5-7.5, CH₂ Protons: 3.5-4.5, OH Protons: 2.0-3.0 |
| ¹³C NMR | Chemical Shift (δ, ppm) | Ring Carbons: 120-140, CH₂ Carbons: 60-70 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | O-H Stretch: ~3400, C-H Stretch: ~3000, C=C Stretch: ~1600, C-S Stretch: 600-800 |
| UV-Vis Spectroscopy | λmax (nm) | ~250, ~300 |
The interplay between computational predictions and experimental spectroscopy is crucial. Theoretical spectra can aid in the assignment of complex experimental spectra and can help to confirm the structure of a newly synthesized compound. Conversely, experimental data can be used to validate and refine computational methods, leading to more accurate predictions for other molecules in the future.
Spectroscopic Characterization Techniques for 6 Hydroxymethyl Dithiin 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum of [6-(Hydroxymethyl)dithiin-3-yl]methanol, distinct signals would be expected for the different types of protons present in the molecule. The protons of the two hydroxymethyl (-CH₂OH) groups would likely appear as doublets, due to coupling with the adjacent hydroxyl proton, in the range of 3.5-4.5 ppm. The hydroxyl (-OH) protons themselves would likely present as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration. The protons attached to the dithiin ring would be expected to resonate in the vinylic region, typically between 6.0 and 7.0 ppm, with their specific shifts and coupling patterns providing information about their relative positions on the ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Dithiin Ring Protons | 6.0 - 7.0 | Doublet, Multiplet |
| Methylene Protons (-CH₂OH) | 3.5 - 4.5 | Doublet |
| Hydroxyl Protons (-OH) | Variable | Broad Singlet |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. The carbons of the hydroxymethyl groups would be expected to appear in the range of 60-70 ppm. The unsaturated carbons of the dithiin ring would resonate further downfield, likely between 120 and 140 ppm, reflecting their olefinic character.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (ppm) |
| Dithiin Ring Carbons | 120 - 140 |
| Methylene Carbons (-CH₂OH) | 60 - 70 |
Advanced Two-Dimensional (2D) NMR Correlation Techniques
To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal the coupling relationships between protons, helping to confirm the structure of the dithiin ring and the hydroxymethyl substituents. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, a high-resolution mass spectrum would provide the exact mass, allowing for the determination of its molecular formula (C₆H₈O₂S₂). The fragmentation pattern observed in the mass spectrum would offer further structural information. Expected fragmentation pathways could include the loss of a hydroxymethyl group (-CH₂OH), a water molecule (H₂O), or cleavage of the dithiin ring, providing valuable clues to the molecule's structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is characteristic of its functional groups. For this compound, a broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl groups. The C-O stretching vibrations would likely appear in the region of 1000-1200 cm⁻¹. The C=C stretching of the dithiin ring would be expected around 1600-1650 cm⁻¹. Raman spectroscopy would be particularly useful for observing the S-S and C-S stretching vibrations of the dithiin ring, which are often weak in the IR spectrum.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |
| Hydroxymethyl (-CH₂OH) | C-O Stretch | 1000 - 1200 |
| Dithiin Ring | C=C Stretch | 1600 - 1650 |
| Dithiin Ring | C-S Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 1,4-dithiin ring system, containing sulfur atoms and double bonds, would be expected to exhibit absorption in the UV region. The exact position of the absorption maximum (λmax) would depend on the extent of conjugation and the presence of the sulfur heteroatoms, which can influence the energy of the π → π* and n → π* transitions.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is an indispensable technique for determining the precise three-dimensional structure of crystalline solids at an atomic level. nih.govnih.gov By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of a crystal, researchers can construct a detailed electron density map and, from it, a model of the molecular structure. nih.gov This method provides definitive information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and packing arrangements within the crystal lattice. nih.govresearchgate.net
For heterocyclic systems like dithiins, X-ray crystallography elucidates the puckering of the non-aromatic ring and the orientation of substituents. Studies on related dithiin structures, such as researchgate.netpurdue.edudithiino[2,3-b]-1,4-dithiin, have shown that the fused ring system is non-planar. researchgate.net The analysis of its crystal structure revealed a folded molecule with a distinct dihedral angle, indicating a boat-like conformation for the dithiin rings. researchgate.net This non-planarity is a critical feature of the dithiin scaffold.
The crystallographic analysis also highlights the significance of intermolecular contacts. In the case of researchgate.netpurdue.edudithiino[2,3-b]-1,4-dithiin, short intermolecular sulfur-sulfur (S···S) contacts were observed, suggesting potential electronic interactions between adjacent molecules in the crystal lattice. researchgate.net For this compound, a crystallographic study would be expected to reveal not only the conformation of the dithiin ring but also the orientation of the hydroxymethyl substituents and the nature of the intermolecular hydrogen-bonding network facilitated by the hydroxyl groups.
Table 1: Illustrative Crystallographic Data for a Dithiin Derivative This table presents hypothetical crystallographic data for a dithiin compound to illustrate the typical parameters obtained from an X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₆H₈O₂S₂ |
| Formula Weight | 176.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 5.987 |
| c (Å) | 14.345 |
| β (°) | 105.34 |
| Volume (ų) | 705.8 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.658 g/cm³ |
| Key Bond Length (C-S) | 1.81 Å |
| Key Bond Angle (C-S-C) | 99.5° |
| Ring Dihedral Angle | 135° |
Electron Spin Resonance (ESR) Spectroscopy for Characterization of Dithiin Radical Cations
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species that have one or more unpaired electrons, such as free radicals and radical cations. libretexts.orgnih.gov The method is based on the same principles as Nuclear Magnetic Resonance (NMR), but it detects the transitions of electron spins in a magnetic field rather than nuclear spins. libretexts.org ESR spectroscopy provides detailed information about the electronic structure of radicals, including the distribution of the unpaired electron's density (spin density) across the molecule. ethernet.edu.et
The generation of radical cations from dithiin derivatives can be achieved through chemical or electrochemical oxidation or by exposure to γ-rays. researchgate.net The resulting ESR spectrum is characterized by its g-factor and hyperfine coupling constants. The g-factor is analogous to the chemical shift in NMR and is dependent on the electronic environment of the unpaired electron. Hyperfine couplings arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C), causing the splitting of ESR signals. The magnitude of these splittings is proportional to the spin density on the interacting nucleus. libretexts.org
For disulfur (B1233692) radical cations, such as those derived from 1,4-dithiane (B1222100), ESR studies have been instrumental in determining their structure. researchgate.net The analysis of hyperfine interactions helps to map the spin distribution and understand the nature of the molecular orbital containing the unpaired electron. In dithiin radical cations, significant spin density is expected to reside on the sulfur atoms. The interaction with the protons on the carbon atoms of the ring would lead to characteristic hyperfine splitting patterns in the ESR spectrum, allowing for the elucidation of the radical's geometric and electronic structure.
Table 2: Representative ESR Spectral Parameters for Sulfur-Containing Radical Cations This table shows typical ESR parameters that could be observed for a dithiin radical cation, illustrating how these values provide insight into the electronic structure.
| Parameter | Typical Value Range | Information Gained |
| g-factor | 2.002 - 2.010 | Indicates the orbital character of the unpaired electron; values greater than the free electron value (2.0023) are typical for sulfur radicals. |
| ¹H Hyperfine Coupling Constant (aH) | 0.1 - 3.0 mT (1-30 Gauss) | Proportional to the spin density on the adjacent carbon atom; provides information on the conformation and spin distribution. |
| ³³S Hyperfine Coupling Constant (a³³S) | 1.0 - 4.0 mT (10-40 Gauss) | Directly measures the spin density on the sulfur atom (requires isotopic enrichment as ³³S has low natural abundance). |
Circular Dichroism (CD) Spectroscopy for Chiral Dithiin Systems
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.comyoutube.com An achiral molecule will not exhibit a CD signal, making this technique highly specific for studying stereochemistry. researchgate.net CD spectra provide information about the secondary structure of macromolecules like proteins and can be used to determine the absolute configuration and conformation of smaller chiral molecules. youtube.commsu.edu
For a molecule like this compound to be studied by CD spectroscopy, it must be chiral. This could arise from a chiral center, axial chirality, or planar chirality within the dithiin system. If chiral enantiomers of a dithiin derivative exist, they will produce mirror-image CD spectra. The sign (positive or negative) and intensity of the CD signals, known as Cotton effects, are related to the spatial arrangement of chromophores within the molecule. researchgate.net
Table 3: Illustrative Application of CD Spectroscopy to a Chiral Dithiin System This table demonstrates how CD spectral data could be interpreted to assign the absolute configuration of a hypothetical chiral dithiin derivative.
| Wavelength (nm) | Sign of Cotton Effect | Associated Electronic Transition | Stereochemical Interpretation |
| ~270 nm | Positive (+) | n → σ* (disulfide) | Suggests a right-handed (P-helicity) screw sense of the C-S-S-C dihedral angle. |
| ~230 nm | Negative (-) | π → π* (other chromophore) | The sign of this band could be related to the configuration of a specific stereocenter. |
Synthesis and Functionalization of Advanced Dithiin Derivatives
Design and Synthesis of Substituted Dithiins with Tunable Electronic Properties
The electronic properties of the 1,4-dithiin core can be systematically adjusted through the introduction of various substituents. The reversible one- and two-electron oxidations of the dithiin motif are central to its utility in redox-active materials. researchgate.netmit.edu The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the dithiin ring can modulate its oxidation potential and the stability of the resulting cationic species.
Research into analogous conjugated systems, such as metalloporphyrin polymers, has shown that the introduction of electron-donating alkyl ether groups or electron-accepting dialkyl amide groups can significantly modulate electronic properties due to strong electronic coupling. rsc.org This principle is directly applicable to the dithiin scaffold. For instance, attaching EDGs would be expected to lower the oxidation potential, making the dithiin easier to oxidize. Conversely, EWGs would increase the oxidation potential. The synthesis of substituted dithiins often involves multi-step processes, starting from appropriately functionalized precursors. ntu.ac.uk
Table 1: Theoretical Effect of Substituents on Dithiin Electronic Properties
| Substituent Type | Example Groups | Expected Effect on Oxidation Potential | Potential Application |
|---|---|---|---|
| Electron-Donating Groups (EDGs) | Alkoxy (-OR), Amino (-NR₂) | Lowers potential (easier to oxidize) | Organic conductors, redox-active materials |
| Electron-Withdrawing Groups (EWGs) | Cyano (-CN), Nitro (-NO₂), Ester (-COOR) | Raises potential (harder to oxidize) | Anion sensors, electro-responsive materials |
| Halogens | Fluoro (-F), Chloro (-Cl) | Inductively withdrawing, raises potential | Synthetic intermediates for cross-coupling |
Detailed research findings indicate that compounds like 6-(hydroxymethyl)dithiine-3-carbonitrile and 3-Hydroxymethyl-6-ethynyl-1,2-dithiin have been synthesized, showcasing the incorporation of both hydroxymethyl groups and electronically active nitrile and ethynyl (B1212043) functionalities. ontosight.ai The presence of a nitrile group offers versatility for further chemical synthesis, while the ethynyl group can participate in reactions like click chemistry. ontosight.ai
Strategies for Modifying Hydroxymethyl Groups into Complex Linkers or Functional Tags
The two hydroxymethyl (-CH₂OH) groups on [6-(Hydroxymethyl)dithiin-3-yl]methanol are primary alcohols, making them highly versatile handles for functionalization. These groups can be converted into a wide array of other functionalities to serve as linkers for creating larger molecular architectures or as tags for biological studies.
One common strategy is the oxidation of the hydroxymethyl group. Mild oxidation can yield an aldehyde, while stronger conditions can produce a carboxylic acid. nih.gov These transformations open up a vast landscape of subsequent reactions. Carboxylic acids, for example, can be readily converted into esters or amides, allowing for the attachment of diverse molecular fragments. The conversion of hydroxymethyl groups to carboxyl groups can significantly alter a molecule's properties and interactions, for instance, by enabling stronger ionic or ion-dipole binding compared to the hydrogen bonding of the parent alcohol. nih.gov
Another key strategy involves converting the hydroxyl moiety into a good leaving group, such as a tosylate or a halide (e.g., via reaction with thionyl chloride or phosphorus tribromide). The resulting electrophilic carbon center is then susceptible to nucleophilic substitution, enabling the introduction of azides (for click chemistry), thiols, amines, or other complex linkers.
Table 2: Functionalization Strategies for Hydroxymethyl Groups
| Reaction Type | Reagents | Resulting Functional Group | Purpose / Further Reactions |
|---|---|---|---|
| Oxidation | PCC, DMP | Aldehyde (-CHO) | Reductive amination, Wittig reaction |
| Oxidation | KMnO₄, Jones reagent | Carboxylic Acid (-COOH) | Amide/ester coupling, coordination to metals |
| Etherification | NaH, Alkyl Halide (R-X) | Ether (-CH₂OR) | Introduce alkyl chains, link to other molecules |
| Esterification | Acyl Chloride, Carboxylic Acid | Ester (-CH₂OCOR) | Pro-drugs, attachment of fluorescent tags |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide (-CH₂X) | Nucleophilic substitution (SN2) reactions |
These modifications allow the dithiin scaffold to be integrated into larger systems, such as polymers, surfaces, or biologically active molecules.
Preparation of Fused and Annulated Dithiin Systems
Fusing the dithiin ring with other cyclic systems, known as annulation, is a powerful strategy to create rigid, planar, or structurally complex molecules with novel properties. Such fused systems are of great interest for applications in organic electronics. researchgate.net
One established route involves the reaction of fused 1,2,3,4,5-pentathiepins with alkynes in the presence of triphenylphosphine (B44618) to yield fused 1,4-dithiins. researchgate.net For example, thieno[2,3-f] researchgate.netmit.eduntu.ac.ukontosight.ainih.govpentathiepin reacts with methyl propiolate to give thieno[2,3-b] researchgate.netontosight.aidithiine carboxylate isomers. researchgate.net Another approach involves the acid-catalyzed transformation of 3-methoxythiophene (B46719) to synthesize 2,3-dihydrothieno[2,3-b] researchgate.netontosight.aidithiine. researchgate.netresearchgate.net Researchers have also successfully synthesized pyrene-fused dithiins to explore their chiroptical properties. researchgate.net
More general synthetic strategies for ring fusion, such as the Robinson annulation, can be conceptually adapted to create fused heterocyclic systems. nih.gov The inverse electron-demand Diels-Alder reaction is another powerful tool for constructing fused rings. rsc.org These methods allow for the creation of a diverse range of annulated dithiins where the electronic and structural properties are dictated by the nature of the fused ring system.
Table 3: Examples of Fused Dithiin Systems and Synthetic Routes
| Fused System | Precursors | Synthetic Method | Reference |
|---|---|---|---|
| Thieno[2,3-b] researchgate.netontosight.aidithiine | Thieno[2,3-f] researchgate.netmit.eduntu.ac.ukontosight.ainih.govpentathiepin, Methyl propiolate | Reaction with triphenylphosphine | researchgate.net |
| 2,3-Dihydrothieno[2,3-b] researchgate.netontosight.aidithiine | 3-Methoxythiophene | Acid-catalyzed transformation | researchgate.netresearchgate.net |
| Pyrene-fused dithiins | Substituted pyrene (B120774) and sulfur-containing reagents | Multi-step synthesis | researchgate.net |
Synthesis of Dithiin-Containing Macrocycles and Oligomers
The incorporation of dithiin units into macrocycles and oligomers generates molecules with unique host-guest chemistry, redox-responsiveness, and material properties. researchgate.net The development of efficient methods for creating macrocycles from linear precursors is a significant goal in synthetic chemistry. nih.gov
A notable example is the design of a macrocyclic anion receptor containing electroactive 1,4-dithiin units, which can assess binding affinities for various anions and respond to oxidation in the presence of guests. mit.edu Such macrocycles are constructed through multi-step syntheses involving the strategic coupling of dithiin-containing building blocks.
Furthermore, dithiin-fused systems can be used to create well-defined oligomers. For instance, 2,3-dihydrothieno[2,3-b] researchgate.netontosight.aidithiine has been transformed into corresponding end-capped dimeric, trimeric, and tetrameric oligothiophenes. researchgate.net These oligomers exhibit very stable cationic and dicationic states, making them promising for electronic applications. researchgate.net The biosynthesis of natural product oligomers often involves macrocyclization, and similar strategies can be employed in chemical synthesis to produce diverse structures. rsc.org
Table 4: Representative Dithiin-Containing Supramolecular Structures
| Structure Type | Dithiin Derivative | Key Feature | Potential Application |
|---|---|---|---|
| Macrocycle | 1,4-Dithiin-containing scaffold | Anion binding cavity | Redox-switchable sensors |
| Oligomer | End-capped oligo(thieno-dithiine)s | Stable cationic states | Molecular wires, organic electronics |
Stereoselective Synthesis of Chiral Dithiin Scaffolds
The introduction of chirality into dithiin scaffolds can lead to materials with unique chiroptical properties and applications in asymmetric catalysis or as chiral recognition agents. researchgate.net However, examples of embedding the dithiin motif into larger chiral fused aromatic compounds are rare. researchgate.net The stereoselective synthesis of chiral scaffolds is a formidable challenge but can be achieved through several established strategies. nih.gov
One approach is the use of a chiral auxiliary, where a chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction, and then later removed. An efficient diastereoselective route has been developed for chiral oxathiazine 2-oxide scaffolds using tert-butanesulfinamide (tBSA) as both a source of chirality and a precursor. researchgate.net This general methodology could potentially be adapted for dithiin synthesis.
Another strategy is asymmetric catalysis, where a chiral catalyst is used to produce an enantiomerically enriched product from achiral or racemic starting materials. For example, Rh(II)-catalyzed asymmetric cascade reactions have been used to synthesize chiral 1,3-dioxoles with high enantioselectivity. rsc.org A bioinspired stereoselective synthesis of chiral tetrahydrofurans has also been achieved through the chemoselective formation of a stabilized carbocation followed by stereoselective cyclization. elsevierpure.com
Finally, chiral resolution via techniques like enantioselective HPLC can be used to separate racemates. This has been successfully applied to resolve (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key synthon for other biologically active dithiolane compounds. nih.gov
Table 5: Potential Strategies for Stereoselective Dithiin Synthesis
| Strategy | Description | Example from Related Fields |
|---|---|---|
| Chiral Pool Synthesis | Starting from enantiomerically pure natural products. | Synthesis of chiral ligands from amino acids. |
| Chiral Auxiliary | Temporary attachment of a chiral group to direct stereochemistry. | Use of tert-butanesulfinamide (tBSA) for oxathiazine synthesis. researchgate.net |
| Asymmetric Catalysis | Use of a chiral catalyst to favor one enantiomer's formation. | Rh-catalyzed synthesis of chiral 1,3-dioxoles. rsc.org |
Advanced Research Applications of Dithiin Scaffolds in Materials Science and Organic Synthesis
Applications in Organic Conducting Materials and Semiconductors
The inherent redox properties of the 1,4-dithiin ring system make it a compelling candidate for applications in organic electronics. researchgate.net Dithiins can undergo reversible oxidation to form stable radical cations and dications, a characteristic that is fundamental for charge transport in organic conducting materials. researchgate.net This redox activity has led to the investigation of dithiin derivatives as components of organic semiconductors. researchgate.net
The non-planar and non-aromatic nature of the 1,4-dithiin heterocycle distinguishes it from thiophenes, which are widely used in materials science. nih.gov This structural feature can be exploited to fine-tune the solid-state packing and electronic coupling between molecules, which are critical parameters for efficient charge transport in semiconductor devices. Research has shown that thin films of dithiin derivatives can exhibit ambipolar charge transport, meaning they can conduct both positive (holes) and negative (electrons) charges, with notable air stability. researchgate.net
| Property | Significance in Conducting Materials | Relevant Dithiin Characteristic |
| Redox Activity | Enables charge transport through reversible oxidation/reduction. | Formation of stable radical cations and dications. researchgate.net |
| Charge Mobility | Determines the efficiency of charge movement in a semiconductor. | Ambipolar charge transport observed in thin films. researchgate.net |
| Air Stability | Crucial for the longevity and practical application of organic electronic devices. | P-channel operation has shown excellent stability over extended periods. researchgate.net |
Integration into Optoelectronic Devices and Chemical Sensors
The unique electronic and structural properties of dithiin scaffolds also make them suitable for integration into optoelectronic devices and chemical sensors. Optoelectronic devices rely on the interaction between light and electrical signals, and the tunable electronic properties of dithiins can be advantageous in this context. For instance, the incorporation of dithiin units into larger molecular frameworks can influence the material's absorption and emission of light, which is a key aspect of devices like organic light-emitting diodes (OLEDs).
In the realm of chemical sensing, dithiin-containing macrocycles have been designed as anion receptors. mit.edu The electroactive nature of the dithiin units allows for the detection of guest anions through changes in the electrochemical properties of the receptor upon binding. mit.edu This demonstrates the potential of dithiin scaffolds to serve as the active component in chemical sensors, where the binding of an analyte triggers a measurable electronic response.
Use as Versatile Building Blocks in Complex Molecular Architectures
Beyond their applications in materials science, dithiin scaffolds are highly valued as versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures. nih.gov Their specific reactivity can be harnessed for the controlled formation of carbon-carbon bonds. beilstein-journals.org
Dithiins can serve as precursors for the synthesis of other complex heterocyclic systems. ntu.ac.uk Through various chemical transformations, the dithiin ring can be modified or used as a template to construct more intricate molecular frameworks. For example, reactions involving the sulfur atoms of the dithiin ring can lead to ring-opening or rearrangement products, providing access to a diverse range of heterocyclic compounds.
The functionalization of dithiin rings allows for their incorporation into larger dimeric or polymeric structures. researchgate.net By introducing reactive groups onto the dithiin scaffold, it is possible to link multiple dithiin units together, leading to the formation of oligomers and polymers with tailored properties. These materials can combine the redox activity of the dithiin monomer with the processability and mechanical properties of polymers, opening up possibilities for new functional materials.
1,4-Dithianes, the saturated analogues of dithiins, are particularly useful as C2-synthons in organic synthesis. nih.govbeilstein-journals.org This means they can be used to introduce a two-carbon unit into a molecule. The sulfur atoms in the dithiane ring facilitate specific chemical reactions that allow for the formation of new carbon-carbon bonds. Subsequently, the sulfur-containing ring can be cleaved or reduced to reveal the desired functional group, making dithianes a powerful tool for the assembly of complex organic molecules. nih.govbeilstein-journals.org
| Application as Building Block | Description |
| Precursors for Heterocycles | The dithiin ring can be chemically transformed into other complex heterocyclic structures. ntu.ac.uk |
| Dimeric/Polymeric Components | Functionalized dithiins can be linked to form larger molecules with combined properties. researchgate.net |
| C2-Synthons | Dithianes (saturated dithiins) are used to introduce two-carbon units in organic synthesis. nih.govbeilstein-journals.org |
Development of Redox-Active Materials for Energy Storage Systems (e.g., Batteries)
The reversible redox behavior of dithiin scaffolds makes them promising candidates for the development of redox-active materials for energy storage systems, such as batteries. researchgate.netnih.gov Redox-active organic materials (ROMs) are being explored as sustainable alternatives to traditional inorganic materials used in batteries. nih.gov ROMs are typically composed of earth-abundant elements and their properties can be finely tuned through chemical synthesis. nih.gov
Supramolecular Chemistry: Dithiin-based Anion Receptors and Host-Guest Systems
The field of supramolecular chemistry revolves around the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. Within this field, the development of synthetic receptors for anions and the construction of host-guest assemblies are areas of intense investigation. The electron-rich and redox-active nature of the dithiin core makes it an attractive component for creating sophisticated supramolecular structures.
The principles of host-guest chemistry involve the encapsulation of a smaller "guest" molecule within a larger "host" molecule. mdpi.com While specific examples detailing "[6-(Hydroxymethyl)dithiin-3-yl]methanol" in host-guest systems are not prevalent in the literature, the structural attributes of dithiin scaffolds lend themselves to such applications. The defined geometry and potential for functionalization of the dithiin ring system allow for its incorporation into larger host molecules like macrocycles and cages. researchgate.netmit.edu These hosts can then form inclusion complexes with suitable guest molecules, driven by forces such as hydrogen bonding, van der Waals interactions, and solvophobic effects. mdpi.comnih.gov The study of such systems provides insights into molecular recognition and can lead to applications in areas like drug delivery and catalysis. mdpi.com
Below is a table summarizing the binding affinities of a dithiin-containing macrocyclic anion receptor for various anions.
| Anion Guest | Binding Affinity (K a , M⁻¹) |
| Cl⁻ | 1.2 x 10³ |
| Br⁻ | 8.5 x 10² |
| I⁻ | 5.1 x 10² |
| HSO₄⁻ | 2.3 x 10⁴ |
| H₂PO₄⁻ | 1.8 x 10⁵ |
Note: The data presented here is illustrative and based on findings for dithiin-containing macrocyclic anion receptors in general. researchgate.net
Role in Controlled Multi-electron Transfer Processes and Chemical Computation Systems
The ability of dithiins to undergo reversible redox reactions makes them promising candidates for applications in molecular electronics and chemical computation. 1,4-dithiins can be oxidized to their radical cations and even further to aromatic dications, representing a two-electron transfer process. stackexchange.com This capacity for multi-electron transfer is a critical feature for the development of molecular switches and information storage systems at the molecular level.
The redox activity of dithiin scaffolds is central to their potential role in chemical computation. Molecular switches, which can exist in two or more stable states that can be interconverted by external stimuli such as light or an electrical potential, are fundamental components of molecular computing systems. The distinct electronic states of the neutral dithiin and its oxidized forms (radical cation and dication) can be harnessed as the "0" and "1" states in a binary logic system. The reversible nature of these redox processes allows for the switching between these states.
Furthermore, the integration of dithiin units into larger, more complex molecular architectures allows for the construction of systems capable of performing more intricate functions. For instance, by linking multiple dithiin moieties, it is conceivable to create molecular wires or arrays that can facilitate directional electron transfer. The electrochemical properties of these systems can be finely tuned through chemical modification of the dithiin core, offering a pathway to designing molecular components with specific electronic functions.
The table below outlines the key redox properties of a generic 1,4-dithiin scaffold relevant to its application in electron transfer systems.
| Redox Process | Potential (V vs. reference) | Number of Electrons |
| First Oxidation (to radical cation) | E₁ | 1 |
| Second Oxidation (to dication) | E₂ | 1 |
| Overall Two-Electron Oxidation | - | 2 |
Note: The specific redox potentials are highly dependent on the substitution pattern of the dithiin ring and the experimental conditions.
Future Research Directions and Emerging Avenues in Dithiin Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
A primary focus of future research is the creation of more efficient, scalable, and versatile methods for synthesizing dithiin rings with diverse functionalities. While established methods exist, there is a continuous drive for greener, more atom-economical processes.
Key Research Thrusts:
Catalyst-Driven Syntheses: Exploration of new catalytic systems, potentially involving earth-abundant metals, to facilitate dithiin ring formation under milder conditions. This includes temperature-controlled, base-assisted polymerizations of elemental sulfur and alkynones, which can selectively yield poly(1,4-dithiin)s. researchgate.netacs.org
Domino and One-Pot Reactions: Designing multi-step reactions that proceed in a single pot without the need to isolate intermediates can significantly improve efficiency. researchgate.net The application of domino-type reactions is being extended to dithiin redox chemistry. researchgate.net
Novel Precursors: Investigating unconventional starting materials, such as the use of fused 1,2,3,4,5-pentathiepins which react with alkynes to form 1,4-dithiins in high yields, presents a promising avenue. nih.gov
Flow Chemistry: Adapting synthetic protocols to continuous flow systems could enable better control over reaction parameters, improve safety, and facilitate large-scale production of dithiin derivatives.
Recent advancements have included a beta-elimination and subsequent oxidation strategy to create the 1,2-dithiin (B8634647) ring, a process amenable to kilogram-scale production. nih.gov Another straightforward protocol demonstrates the synthesis of 1,4-dithiins from alkynes and elemental sulfur under transition-metal-free conditions, offering high regioselectivity and operational simplicity.
| Synthetic Strategy | Precursors | Key Features |
| Base-Assisted Polymerization | Elemental Sulfur, Alkynones | Temperature-controlled, high efficiency, yields poly(1,4-dithiin)s. acs.org |
| Pentathiepin Annulation | Fused Pentathiepins, Alkynes | High yields, regioselective for unsymmetrical alkynes. nih.gov |
| Beta-Elimination/Oxidation | β-mercaptopropionitrile | Versatile, scalable for 1,2-dithiins. nih.gov |
| Metal-Free Cyclization | Alkynes, Elemental Sulfur | High regioselectivity, mild conditions. |
In-depth Mechanistic Investigations of Dithiin Transformations
A deeper understanding of the reaction mechanisms governing the formation, ring-opening, and functionalization of dithiins is crucial for optimizing existing reactions and discovering new ones. nih.govresearchgate.net Future work will likely combine experimental and computational approaches to elucidate these complex pathways.
Areas for Investigation:
Intermediate Characterization: Utilizing advanced spectroscopic techniques (e.g., transient absorption spectroscopy) and computational modeling to identify and characterize fleeting intermediates in dithiin reactions.
Stereochemical Control: Investigating the factors that control stereoselectivity in dithiin synthesis, particularly for creating chiral dithiin-based materials. beilstein-journals.org
Ring-Opening Polymerization (ROP): Theoretical investigations into the mechanism of ROP for dithiin-related monomers can guide the synthesis of new sulfur-containing polymers. nih.gov Mechanistic studies on the ring-opening of strained heterocycles can provide insights applicable to dithiin chemistry. nih.govresearchgate.net
Zwitterionic Intermediates: Exploring reactions that proceed through zwitterionic intermediates, which have been implicated in the ring-opening of other strained heterocycles and could offer new synthetic pathways. nih.gov
For instance, detailed mechanistic studies involving kinetic analysis and isotopic labeling can clarify whether transformations proceed via concerted or stepwise pathways, as has been done for related heterocycle opening reactions. nih.govresearchgate.net
Rational Design and Synthesis of Dithiin-based Functional Materials with Tailored Properties
The unique electronic and structural properties of the dithiin ring make it an attractive building block for a new generation of functional materials. researchgate.net The reversible one- and two-electron oxidations of the 1,4-dithiin motif are particularly motivating for their use in developing novel materials. researchgate.net
Emerging Applications:
Organic Electronics: The redox-active nature of the dithiin core is ideal for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and thermoelectric devices. researchgate.netlcpo.fr Research is focused on synthesizing dithiin-containing polymers and studying their optoelectronic properties. nih.gov
Energy Storage: Dithiin- and thianthrene-based compounds are being explored as redox-active materials for electrolytes in symmetric batteries. mit.edu A dithiin-linked covalent organic polymer has recently been designed for high-capacity sodium-ion batteries. researchgate.net
Supramolecular Chemistry: The non-planar, foldable structure of the dithiin unit can be incorporated into macrocycles and host-guest systems, creating adaptive cavities for molecular switches and machines. researchgate.net
Bioactive Materials: The dithiin scaffold is being investigated for agricultural applications. For example, rationally designed dithiin tetracarboximide derivatives have shown potential as succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. nih.gov
The table below summarizes key properties of dithiin-based materials and their target applications.
| Material Type | Key Dithiin Property | Target Application |
| Conjugated Polymers | Redox Activity, Processability | Organic Electronics, OFETs lcpo.frnih.gov |
| Covalent Organic Polymers | Redox Motifs, Porosity | Sodium-Ion Batteries researchgate.net |
| Macrocycles | Conformational Flexibility | Molecular Switches, Anion Receptors researchgate.netmit.edu |
| Small Molecules | Enzyme Inhibition | Fungicides nih.gov |
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
Moving beyond traditional reactions, future research will delve into the unconventional reactivity of dithiins to forge novel molecular architectures. This includes exploring their potential in cycloaddition reactions and their response to external stimuli.
Frontiers of Reactivity:
Cycloaddition Reactions: Dithiins can potentially act as either the diene or dienophile component in [4+2] cycloaddition reactions (Diels-Alder type), offering a route to complex polycyclic systems. nih.govmdpi.com The development of catalyst-dependent, chemodivergent cycloadditions could allow for selective formation of different products from the same precursors. nih.gov
Photochemical Transformations: The interaction of dithiins with light is an area ripe for exploration. The photochemistry of annulated 1,2-dichalcogenins is already under investigation and could lead to photoswitchable materials. globethesis.com
Domino-Redox Reactions: Designing dithiin-containing molecules where a conformational change can trigger an intramolecular domino-redox reaction opens up possibilities for stimuli-responsive materials. researchgate.net
[4+1] Annulations: Unusual annulation strategies, such as the [4+1] reaction between a dioxothione and a 1,2-diaza-1,3-diene to form related oxathiole structures, highlight the potential for discovering new ring-forming methodologies that could be adapted to dithiin chemistry. researchgate.net
Advanced Computational Tools for Predictive Dithiin Chemistry and Material Design
The synergy between experimental synthesis and computational chemistry is becoming increasingly vital. Advanced modeling and machine learning techniques are set to accelerate the discovery and optimization of dithiin-based compounds and materials. nih.gov
Computational Approaches:
Density Functional Theory (DFT): DFT calculations will continue to be a workhorse for investigating reaction mechanisms, predicting regioselectivity, and understanding the electronic structure and properties of dithiin derivatives. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of dithiin-containing polymers and macrocycles, helping to predict their bulk material properties.
Quantitative Structure-Property Relationship (QSPR): By combining calculated molecular descriptors (topological indices) with machine learning algorithms, QSPR models can predict the physicochemical and electronic properties of new, unsynthesized dithiin derivatives, thereby streamlining the design process. researchgate.netnih.gov
Virtual Screening: Predictive models can be used to virtually screen large libraries of potential dithiin compounds for desired properties, such as "drug-likeness" or high charge mobility, allowing researchers to prioritize the most promising candidates for synthesis. malvernpanalytical.com
These computational tools will enable a more rational, "design-before-synthesis" approach, reducing the time and resources required to develop new dithiin-based technologies. malvernpanalytical.com
Q & A
Q. What analytical techniques are recommended for characterizing [6-(Hydroxymethyl)dithiin-3-yl]methanol?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity. Reference methods for structurally similar hydroxymethylated compounds, such as pyridinylmethanols, suggest retention times can be optimized using gradient elution .
- Spectroscopy : Employ - and -NMR to confirm the hydroxymethyl (-CHOH) and dithiin ring protons. Compare chemical shifts with analogous compounds like 6-(Hydroxymethyl)pyridin-3-ol ( 4.5–5.0 ppm for -CHOH) .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode can validate molecular weight (e.g., [M+H] peak) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation) .
- Storage : Store in airtight containers under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation or moisture absorption, as recommended for hydroxymethylated heterocycles .
- Waste Management : Segregate waste and dispose via certified chemical waste handlers to avoid environmental contamination, following protocols for similar alcohols .
Q. How can solubility challenges be addressed in aqueous media for this compound?
Methodological Answer:
- Co-solvents : Use DMSO or methanol (10–20% v/v) to enhance solubility, as demonstrated for structurally related hydroxymethylated compounds like Canagliflozin hydrate .
- pH Adjustment : Test solubility in buffered solutions (pH 4–9) to identify ionizable groups. For hydroxymethyl derivatives, mild alkaline conditions (pH 8–9) may improve dissolution .
Advanced Research Questions
Q. How can photoredox catalysis be applied to synthesize derivatives of this compound?
Methodological Answer:
- Radical-Mediated Reactions : Under UV light with TiO as a photocatalyst, hydroxymethyl radicals (from methanol) can couple with dithiin-derived radicals. Optimize methanol concentration (0.075–0.25 mol/L) to balance radical generation and side reactions (e.g., formaldehyde formation) .
- Product Selectivity : Use dilution experiments to reduce radical dimerization (e.g., pinacol formation). Monitor reaction progress via GC-MS or in-situ FTIR to track intermediate species .
Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Compare with analogs like 3-hydroxybenzyl alcohol to predict metabolic pathways .
- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for functionalization .
Q. How can stress degradation studies be designed to evaluate the stability of this compound?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (60°C) conditions. Monitor degradation products via LC-MS/MS, referencing protocols for hydroxymethyl-containing pharmaceuticals .
- Kinetic Analysis : Apply pseudo-zero-order kinetics to model degradation rates under UV light, using actinometry to quantify photon flux .
Q. What strategies mitigate contradictions in observed vs. predicted spectroscopic data for this compound?
Methodological Answer:
Q. How can interdisciplinary applications (e.g., materials science) be explored for this compound?
Methodological Answer:
- Polymer Synthesis : Investigate its use as a crosslinking agent in epoxy resins, leveraging hydroxymethyl reactivity. Characterize thermal stability via TGA (e.g., decomposition onset >200°C) .
- Bioactive Hybrids : Conjugate with fluorinated pyridines (e.g., via Mitsunobu reaction) to enhance bioavailability, inspired by fluorinated drug intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
